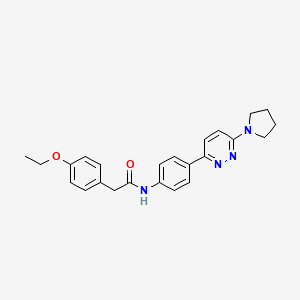
2-(4-ethoxyphenyl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide, commonly known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EPPA is a pyridazinone derivative that has been shown to exhibit significant biological activity, particularly in the field of cancer research. In
Mecanismo De Acción
The mechanism of action of EPPA is not fully understood, but it is thought to involve the inhibition of multiple signaling pathways that are involved in cancer cell proliferation and survival. EPPA has been shown to inhibit the activity of several key enzymes and proteins, including AKT, mTOR, and STAT3, which are known to be involved in cancer development and progression.
Biochemical and Physiological Effects:
EPPA has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the suppression of tumor angiogenesis (the formation of new blood vessels to supply tumors with nutrients). EPPA has also been shown to have a low toxicity profile and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of EPPA is its potent anti-tumor activity against a wide range of cancer cell lines. It also exhibits low toxicity and is well-tolerated in animal models. However, one of the limitations of EPPA is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on EPPA. One direction is to further explore its mechanism of action and identify additional targets that may be involved in its anti-tumor activity. Another direction is to investigate the potential use of EPPA in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Additionally, there is a need to develop new formulations of EPPA that improve its solubility and bioavailability for in vivo use.
In conclusion, EPPA is a promising compound with significant potential for use in cancer research. Its potent anti-tumor activity, low toxicity, and well-tolerated nature make it an attractive candidate for further investigation. Further research is needed to fully understand its mechanism of action and to develop new formulations that enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of EPPA involves the condensation reaction of 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline with 2-(4-ethoxyphenyl)acetyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
EPPA has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. EPPA has also been shown to inhibit tumor growth in animal models of breast and lung cancer.
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-2-30-21-11-5-18(6-12-21)17-24(29)25-20-9-7-19(8-10-20)22-13-14-23(27-26-22)28-15-3-4-16-28/h5-14H,2-4,15-17H2,1H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTXNUHWPKPUBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2392371.png)

![3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2392374.png)
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2392377.png)
![7-Phenoxy-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2392379.png)
![5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392380.png)



![2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2392386.png)
![3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2392387.png)

![4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2392392.png)
